4,6,6-Trimethylheptan-2-ol
CAS No.: 51079-79-9
Cat. No.: VC20291543
Molecular Formula: C10H22O
Molecular Weight: 158.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51079-79-9 |
|---|---|
| Molecular Formula | C10H22O |
| Molecular Weight | 158.28 g/mol |
| IUPAC Name | 4,6,6-trimethylheptan-2-ol |
| Standard InChI | InChI=1S/C10H22O/c1-8(6-9(2)11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
| Standard InChI Key | FHQUDZUTAZYJRH-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(C)O)CC(C)(C)C |
Introduction
Structural Characteristics of 4,6,6-Trimethylheptan-2-ol
Molecular Geometry and Stereochemistry
The compound’s structure is defined by a heptane backbone with hydroxyl (-OH) and methyl (-CH₃) substituents. The hydroxyl group resides on the second carbon, while methyl groups occupy the 4th, 6th, and 6th positions (Figure 1). This arrangement creates a sterically hindered tertiary alcohol, influencing its solubility and reactivity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂O | |
| SMILES Notation | CC(CC(C)O)CC(C)(C)C | |
| InChI Key | FHQUDZUTAZYJRH-UHFFFAOYSA-N | |
| Exact Mass | 158.167 g/mol | |
| Topological Polar Surface | 20.23 Ų |
The InChI string (InChI=1S/C10H22O/c1-8(6-9(2)11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3) confirms the branching pattern and hydroxyl placement . The compound’s logP value of 2.83 indicates moderate hydrophobicity, aligning with its limited aqueous solubility .
Synthesis and Industrial Production
Conventional Synthetic Routes
Industrial synthesis typically employs catalytic hydrogenation of ketone precursors or Grignard reagent reactions. For example:
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Aldol Condensation: Propanal undergoes base-catalyzed condensation to form a β-hydroxy ketone, followed by hydrogenation to yield the alcohol.
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Grignard Addition: Methylmagnesium bromide reacts with 4,6,6-trimethylheptan-2-one, producing the alcohol after acidic workup.
Table 2: Optimization Parameters for Hydrogenation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | ↑ Yield >90% |
| Pressure (H₂) | 10–15 bar | Prevents side reactions |
| Catalyst (Ni/Al₂O₃) | 5–10 wt% | Maximizes selectivity |
Reaction efficiency depends on maintaining anhydrous conditions to avoid ether byproduct formation.
Purification and Scalability
Crude product purification involves fractional distillation under reduced pressure (BP 187.9°C at 760 mmHg) . Industrial-scale processes prioritize solvent recycling, with 95% ethanol employed for recrystallization to reduce costs . Patent CN102372667A highlights analogous purification strategies for pyridine derivatives, though its direct relevance to this compound is limited .
Physicochemical and Reactivity Profiles
Thermal and Solubility Properties
Table 3: Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| Density (20°C) | 0.824 g/cm³ | ASTM D4052 |
| Boiling Point | 187.9°C | ASTM D1078 |
| Flash Point | 72.1°C | Pensky-Martens |
| Refractive Index | 1.432 | Abbe refractometer |
The compound’s low water solubility (≈1.2 g/L at 25°C) necessitates polar aprotic solvents (e.g., DMSO, DMF) for reactions .
Reactivity in Organic Transformations
As a tertiary alcohol, 4,6,6-trimethylheptan-2-ol resists oxidation but undergoes acid-catalyzed dehydration to alkenes or SN1 substitutions. Key reactions include:
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Dehydration: Concentrated H₂SO₄ at 170°C yields 4,6,6-trimethylhept-1-ene.
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Esterification: Acetic anhydride forms the corresponding acetate ester (BP 210°C).
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Tosylation: Reaction with TsCl/pyridine produces a tosylate intermediate for nucleophilic substitutions.
Industrial and Research Applications
Solvent and Intermediate Roles
The compound serves as a high-boiling solvent in coatings and adhesives, leveraging its low volatility and compatibility with nonpolar resins. In pharmaceuticals, it intermediates antihistamine and steroid syntheses, where steric bulk enhances drug stability.
Materials Science Innovations
Recent studies explore its utility in:
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Polymer Plasticizers: Enhances PVC flexibility by reducing glass transition temperatures.
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Surfactant Synthesis: Ethoxylation produces nonionic surfactants with improved emulsification properties.
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